Bis(2-cyclopentylguanidine); sulfuric acid
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Overview
Description
This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
Mechanism of Action
Target of Action
Guanidine compounds often interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
Sulfuric acid is known to act as a strong acid and dehydrating agent, which can protonate other compounds and facilitate reactions . Guanidine compounds, on the other hand, are known to form stable complexes with various biological targets, altering their function .
Biochemical Pathways
Guanidine compounds are known to influence a variety of biochemical processes, including enzyme activity and signal transduction .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The compound’s potential to influence various biological targets suggests it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(2-cyclopentylguanidine); sulfuric acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-cyclopentylguanidine); sulfuric acid typically involves the reaction of cyclopentylamine with a guanidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Quality control measures are implemented to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Bis(2-cyclopentylguanidine); sulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the conditions under which the reactions are carried out .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperature and pressure to optimize the yield and selectivity of the products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield cyclopentylguanidine derivatives, while substitution reactions can produce a variety of substituted guanidines .
Scientific Research Applications
Bis(2-cyclopentylguanidine); sulfuric acid has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex molecules In biology, it serves as a tool for studying enzyme mechanisms and protein interactionsAdditionally, in the industrial sector, it is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Bis(2-cyclopentylguanidine); sulfuric acid include other guanidine derivatives such as Bis(1-cyclopentylguanidine) and Bis(3-cyclopentylguanidine). These compounds share structural similarities but differ in their reactivity and applications .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in applications where both properties are required. Additionally, its ability to form stable complexes with a variety of molecular targets enhances its versatility in scientific research .
Properties
IUPAC Name |
2-cyclopentylguanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h2*5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEVNBIXVJRILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C(N)N.C1CCC(C1)N=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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